molecular formula C21H20ClNO3S B288760 5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate

5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate

Cat. No.: B288760
M. Wt: 401.9 g/mol
InChI Key: QYAJTWBVEWKXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate is a chemical compound with the molecular formula C21H20ClNO3S and a molecular weight of 401.9064 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-cyclohexylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonate groups, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfonate group can interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate can be compared with other similar compounds, such as:

    5-Chloro-8-quinolinol: This compound shares the quinoline moiety but lacks the benzenesulfonate group, making it less versatile in certain applications.

    4-Cyclohexylbenzenesulfonyl chloride: This compound contains the benzenesulfonate group but lacks the quinoline moiety, limiting its biological activity.

    Quinoline derivatives:

Properties

Molecular Formula

C21H20ClNO3S

Molecular Weight

401.9 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate

InChI

InChI=1S/C21H20ClNO3S/c22-19-12-13-20(21-18(19)7-4-14-23-21)26-27(24,25)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-15H,1-3,5-6H2

InChI Key

QYAJTWBVEWKXNQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4

Origin of Product

United States

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